molecular formula C12H18Cl2N2O2 B3808144 {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate

{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate

Cat. No.: B3808144
M. Wt: 293.19 g/mol
InChI Key: OLMDJTMEMFPMPU-UHFFFAOYSA-N
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Description

{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is a chemical compound with the molecular formula C12H18Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate typically involves the reaction of 2-methyl-8-quinolinol with ethylene oxide, followed by the introduction of an amine group. The final product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The process typically includes steps such as purification through crystallization and drying to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 8-HQ derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of 8-HQ have shown promising results against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Efficacy

A study explored the synthesis of novel 8-HQ derivatives, including {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate, which were tested against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of established drugs, highlighting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against multidrug-resistant bacterial strains, which are a growing concern in public health .

Case Study: Antibacterial Activity

In a study focusing on the antibacterial properties of 8-HQ derivatives, compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting their utility in treating resistant infections .

Neuroprotective Effects

Compounds containing the 8-HQ moiety have been identified as potential neuroprotective agents due to their ability to chelate metal ions implicated in neurodegenerative diseases such as Alzheimer's disease. The chelation of metal ions like zinc and copper can prevent the formation of amyloid plaques, a hallmark of Alzheimer's pathology .

Organic Light Emitting Diodes (OLEDs)

This compound and its derivatives have been explored for their roles as electron carriers in OLEDs. Their unique electronic properties make them suitable for enhancing the efficiency of light-emitting devices .

Fluorescent Chemosensors

The compound can also function as a fluorescent chemosensor for detecting metal ions due to its ability to form stable complexes with various metals. This property is valuable in environmental monitoring and analytical chemistry applications .

Chemical Analysis

The compound has been utilized in analytical chemistry for the detection and quantification of metal ions in various samples. Its chelating properties allow it to form complexes that can be easily detected using spectroscopic methods .

Development of Diagnostic Tools

Given its biological activity and ability to interact with specific biomolecules, this compound is being investigated for potential use in diagnostic assays for diseases related to metal ion dysregulation .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A simpler derivative of quinoline with similar aromatic properties.

    8-hydroxyquinoline: Another quinoline derivative with hydroxyl functional groups.

    2-ethylquinoline: A quinoline derivative with an ethyl group at the 2-position.

Uniqueness

{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is unique due to its combination of a quinoline core with an ethylamine side chain and dihydrochloride salt form. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research applications.

Biological Activity

The compound {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is a derivative of 8-hydroxyquinoline, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its ability to interact with various biological targets. The presence of the ether and amine functional groups enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, compounds related to {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
2a2040
2b3050
2c2545

These findings illustrate the potential of this compound class as antibacterial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Specifically, the compound's ability to inhibit cancer cell proliferation has been linked to its capacity to induce apoptosis in various cancer cell lines. For example, a study on similar compounds showed promising cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.1

These results suggest that this compound could serve as a lead compound for further development in cancer therapy .

Neuroprotective Activity

The neuroprotective effects of quinoline derivatives have also been highlighted in recent studies. The ability of these compounds to chelate metal ions and reduce oxidative stress is crucial in neurodegenerative diseases such as Alzheimer's.

In vitro studies using models of oxidative stress revealed that compounds similar to {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine significantly reduced cell death in neuronal cell lines exposed to glutamate toxicity.

TreatmentCell Viability (%)
Control100
Compound at 10 µM85
Compound at 20 µM90

These findings indicate that this compound may offer protective benefits against neurodegeneration .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against resistant bacterial strains, demonstrating that modifications to the quinoline structure enhanced antimicrobial potency.
  • Cancer Cell Studies : Research conducted on modified quinoline compounds showed significant inhibition of tumor growth in xenograft models, supporting their potential as anticancer agents.
  • Neuroprotection : In a model of Alzheimer's disease, compounds with similar structures demonstrated a reduction in amyloid-beta aggregation and improved cognitive function in treated animals .

Properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxyethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH.H2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;;/h2-6H,7-8,13H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMDJTMEMFPMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCN)C=C1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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